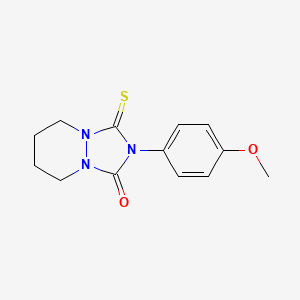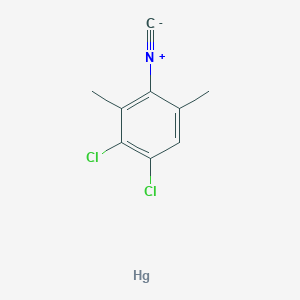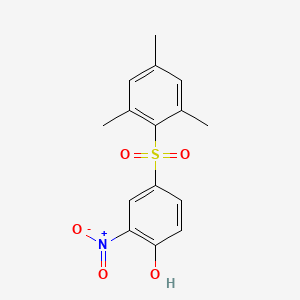![molecular formula C17H20N2O2S B14615719 (Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate CAS No. 58555-15-0](/img/structure/B14615719.png)
(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, a butyl group, and a sulfanylphenyl moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate typically involves multi-step organic reactions. The process may start with the preparation of the pyridine derivative, followed by the introduction of the butyl group and the sulfanylphenyl moiety. Common reagents used in these reactions include pyridine, butyl halides, and thiophenol derivatives. Reaction conditions often involve the use of solvents such as ethanol or dichloromethane, with temperature control and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or alkylation reactions can occur at the pyridine ring or the phenyl ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines. Substitution reactions can introduce various functional groups onto the pyridine or phenyl rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate include:
- Pyridine derivatives with different substituents.
- Phenylcarbamates with varying alkyl or aryl groups.
- Sulfanylphenyl compounds with different alkyl chains.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering versatility and potential for the development of new materials and therapeutics.
Propriétés
Numéro CAS |
58555-15-0 |
|---|---|
Formule moléculaire |
C17H20N2O2S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
pyridin-3-ylmethyl N-(4-butan-2-ylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C17H20N2O2S/c1-3-13(2)22-16-8-6-15(7-9-16)19-17(20)21-12-14-5-4-10-18-11-14/h4-11,13H,3,12H2,1-2H3,(H,19,20) |
Clé InChI |
NLIOSFHLHHJVIY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)SC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)



![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)

![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)



